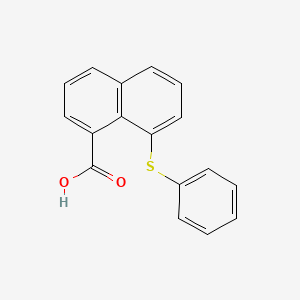
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine: is an organic compound with the chemical formula C23H50N2. It is a type of diamine, specifically a long-chain alkyl diamine, which is used in various industrial applications due to its surfactant properties. This compound is known for its ability to act as an emulsifier, dispersant, and corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine typically involves the reaction of octadecylamine with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the amine reacts with formaldehyde and dimethylamine to form the desired diamine. The reaction conditions usually involve:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The process involves:
Reactant Addition: Octadecylamine, formaldehyde, and dimethylamine are added to the reactor.
Reaction: The mixture is heated to the desired temperature and maintained for several hours.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can undergo substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized as a corrosion inhibitor in metalworking fluids, an emulsifier in cosmetics, and a dispersant in paints and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine involves its interaction with lipid membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the diamine can interact with proteins, altering their structure and function. These interactions are crucial for its antimicrobial and surfactant properties.
Comparación Con Compuestos Similares
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,6-hexanediamine
- N,N-Dimethyl-1,4-butanediamine
Comparison:
- N~1~,N~1~-Dimethyl-N~3~-octadecylpropane-1,3-diamine has a significantly longer alkyl chain compared to other similar compounds, which enhances its surfactant properties and makes it more effective as an emulsifier and dispersant.
- The long alkyl chain also contributes to its higher hydrophobicity, making it more suitable for applications in non-polar environments.
- Compared to shorter-chain diamines, this compound exhibits better stability and lower volatility, which is advantageous in industrial applications.
Propiedades
Número CAS |
57859-31-1 |
|---|---|
Fórmula molecular |
C23H50N2 |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-octadecylpropane-1,3-diamine |
InChI |
InChI=1S/C23H50N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25(2)3/h24H,4-23H2,1-3H3 |
Clave InChI |
PUSFNJAULLXORZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


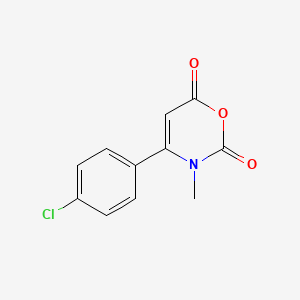
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
stannane](/img/structure/B14607483.png)
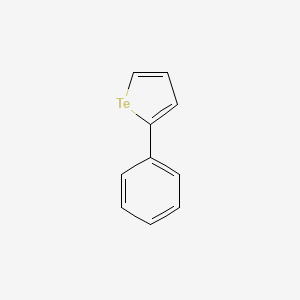
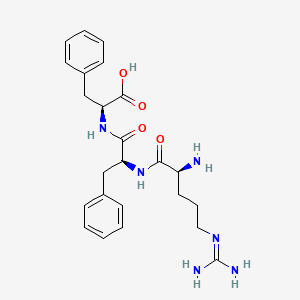

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
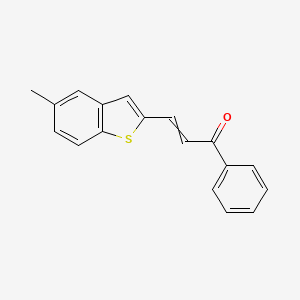
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

